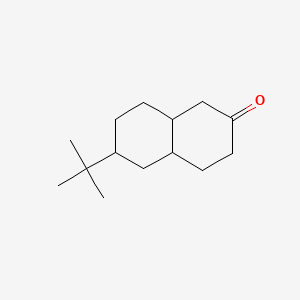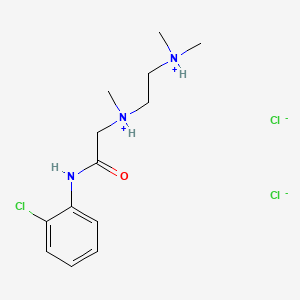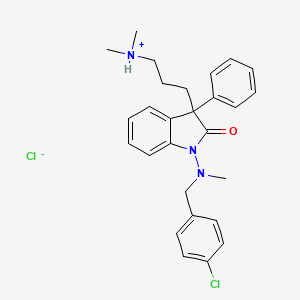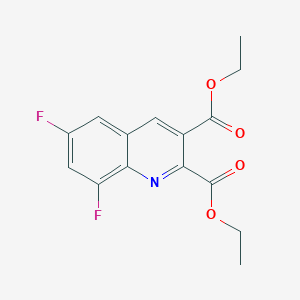
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one: is a complex organic compound with a unique structure. It belongs to the class of naphthalenes, which are bicyclic aromatic hydrocarbons. This compound is characterized by its tert-butyl group and octahydro configuration, indicating a fully saturated naphthalene ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one typically involves multi-step organic reactions
Industrial Production Methods: Industrial production methods for such compounds often involve catalytic hydrogenation and alkylation processes. These methods are optimized for high yield and purity, using catalysts like palladium or platinum for hydrogenation and aluminum chloride for Friedel-Crafts reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may lead to the formation of alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, or bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules or as a model compound in studying reaction mechanisms.
Biology and Medicine:
Industry: In industry, it might be used in the production of specialty chemicals, polymers, or as a solvent in certain reactions.
Wirkmechanismus
The mechanism of action for cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed study through experimental research.
Vergleich Mit ähnlichen Verbindungen
- cis,cis-6-tert-Butyloctahydronaphthalen-1(1H)-one
- trans,trans-6-tert-Butyloctahydronaphthalen-2(1H)-one
Uniqueness: The unique structural features of cis,cis-6-tert-Butyloctahydronaphthalen-2(1H)-one, such as its specific stereochemistry and functional groups, distinguish it from similar compounds
Eigenschaften
CAS-Nummer |
24817-24-1 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
6-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C14H24O/c1-14(2,3)12-6-4-11-9-13(15)7-5-10(11)8-12/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
QQKVQRVPUCGGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2CC(=O)CCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-[(2E)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-2-(N-phenylanilino)-1,3-thiazol-4-one](/img/structure/B13741595.png)
![Benzenesulfonic acid, 2-amino-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-, monosodium salt](/img/structure/B13741598.png)











![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
